1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
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Description
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C24H26N4OS and its molecular weight is 418.56. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activities
- A study by Ivashchenko et al. (2014) explored the synthesis of compounds related to the specified chemical, focusing on their antiviral activities against influenza and other viruses. Although the synthesized compounds were not highly active against the viruses studied, it highlights a potential application in antiviral research (Ivashchenko et al., 2014).
Anticancer Properties
- Gaber et al. (2021) investigated the synthesis of related compounds and evaluated their anticancer effects against the breast cancer MCF-7 cell line. This research indicates the potential for such chemicals in the development of cancer treatments (Gaber et al., 2021).
Photoelectric Conversion in Solar Cells
- Wu et al. (2009) conducted a study on carboxylated cyanine dyes, which include structural components similar to the specified compound. The research focused on their use in improving photoelectric conversion efficiency in dye-sensitized solar cells, suggesting a potential application in renewable energy technologies (Wu et al., 2009).
Antimicrobial Agents
- Khidre and Radini (2021) explored the synthesis of thiazole derivatives incorporating a pyridine moiety, closely related to the queried compound. They assessed these derivatives as antimicrobial agents, indicating potential uses in combating microbial infections (Khidre & Radini, 2021).
Properties
IUPAC Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-indol-1-ylethyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-16-7-8-19-15-20(23(29)27-22(19)17(16)2)9-11-25-24(30)26-12-14-28-13-10-18-5-3-4-6-21(18)28/h3-8,10,13,15H,9,11-12,14H2,1-2H3,(H,27,29)(H2,25,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWBBHIMWQOPAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NCCN3C=CC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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